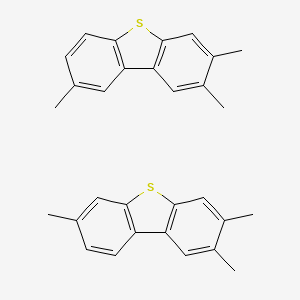

2,3,7-/2,3,8-Trimethyldibenzothiophene

Description

Properties

IUPAC Name |

2,3,7-trimethyldibenzothiophene;2,3,8-trimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14S/c1-9-4-5-14-12(6-9)13-7-10(2)11(3)8-15(13)16-14;1-9-4-5-12-13-7-10(2)11(3)8-15(13)16-14(12)6-9/h2*4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNZRLFEMCADSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C2C=C(C(=C3)C)C.CC1=CC2=C(C=C1)C3=C(S2)C=C(C(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Occurrence and Distribution in Geochemical Systems

Detection and Concentration Profiles in Crude Oils and Fossil Fuels

Trimethyldibenzothiophenes (TMDBTs) are commonly identified components in crude oils and fossil fuels. Their presence is intrinsically linked to the sulfur content of the original organic matter and the thermal history of the source rock. The analysis of these compounds is typically performed using gas chromatography-mass spectrometry (GC-MS), which can separate and identify various isomers based on their mass and retention time. Advanced techniques like GC-tandem mass spectrometry (GC-MS/MS) have been developed to enhance selectivity and allow for quantification without extensive sample fractionation researchgate.net.

In hydrodesulfurized petroleum products, such as certain diesel fuels, alkylated dibenzothiophenes are among the most refractory sulfur compounds, persisting after treatment processes that remove other sulfur-containing molecules nih.govnih.gov.

The distribution of alkylated dibenzothiophenes, including the trimethylated forms, in sedimentary organic matter is a key indicator of thermal maturity. As source rocks undergo thermal maturation, the distribution of different isomers changes in a predictable manner. Generally, isomers with higher thermodynamic stability are favored at higher maturity levels.

The isomeric distribution of TMDBTs in petroleum and source rock extracts is a critical tool for geochemical correlation and maturity assessment. While numerous TMDBT isomers exist, their relative abundances vary based on thermodynamic stability and precursor structures.

The following table summarizes the general findings on the distribution of C3-dibenzothiophenes in petroleum systems.

| Parameter | Observation in Crude Oil & Source Rocks | Geochemical Significance |

| General Abundance | Present in varying concentrations in sulfur-rich crude oils and mature source rocks. | Indicates sulfur-rich original organic matter and specific depositional environments. |

| Maturity Influence | The relative abundance of more stable isomers increases with thermal maturity. | Used to assess the thermal history and maturity level of source rocks and oils. |

| Isomer Ratios | Ratios between different groups of alkylated DBTs (e.g., C2-DBTs vs. C1-DBTs) are used as maturity indicators researchgate.net. | Provides quantitative data for oil-source correlation and maturity studies. |

Presence in Environmental Matrices: Sediments, Water, and Contaminated Sites

Beyond fossil fuels, trimethyldibenzothiophenes can be found in various environmental compartments, typically as a result of contamination from petroleum-related activities. Their low water solubility and hydrophobic nature mean they are most likely to be found adsorbed to particulate matter in soil and sediments.

While specific monitoring data for 2,3,7- and 2,3,8-TMDBT are scarce in broad environmental surveys, studies at contaminated sites have investigated the fate of the broader class of C3-dibenzothiophenes. For example, in a field study on the phytoremediation of crude oil-contaminated soil, the levels of C3-dibenzothiophenes were monitored over time. The results showed a significant decrease in their concentration over 21 months, although they were more persistent than lower alkylated forms researchgate.net. This persistence highlights their potential as long-term markers of petroleum contamination. There is a general lack of data on the occurrence of these specific isomers in water bodies, with most research focusing on more regulated polycyclic aromatic hydrocarbons (PAHs).

The table below shows hopane-normalized concentration data for C3-dibenzothiophenes from a phytoremediation study, illustrating their environmental persistence and degradation.

| Treatment Plot | Initial Concentration (µg PAH / µg hopane) | Final Concentration (µg PAH / µg hopane) after 21 months |

| Vegetated & Fertilized | ~0.09 | ~0.02 |

| Non-Vegetated & Non-Fertilized | ~0.12 | ~0.04 |

Data adapted from a phytoremediation field study. The concentrations represent the C3-dibenzothiophene group as a whole researchgate.net.

Association with Anthropogenic and Natural Sources

The presence of 2,3,7- and 2,3,8-trimethyldibenzothiophene in the environment is overwhelmingly associated with petrogenic (petroleum-derived) sources, though pyrogenic (combustion) sources can also produce sulfur-containing aromatic compounds.

The primary source of trimethyldibenzothiophenes is crude oil and other fossil fuels. When released into the environment through spills or seepage, these compounds undergo weathering processes, including evaporation, dissolution, and biodegradation.

Biodegradation is a key process affecting the fate of TMDBTs. Studies have shown that the rate of microbial degradation of alkylated dibenzothiophenes decreases as the degree of alkylation increases researchgate.net. This is due to steric hindrance, where the methyl groups on the aromatic rings make it more difficult for microbial enzymes to attack the molecule. As a result, C3-dibenzothiophenes are more resistant to biodegradation than their C1- and C2- counterparts. This differential degradation can alter the isomeric ratios in weathered oils, a feature that can be used to assess the extent of oil weathering nih.govnih.gov. Rhodococcus species are among the bacteria identified as capable of desulfurizing alkylated dibenzothiophenes nih.gov.

Pyrogenic processes, such as the incomplete combustion of fossil fuels and biomass, are major sources of PAHs. While these processes are known to generate sulfur-containing compounds, the specific mechanisms leading to the formation of individual trimethyldibenzothiophene isomers are not well-detailed in the literature. It is understood that at high temperatures, sulfur can be incorporated into aromatic structures. Pyrolysis experiments on organosulfur compounds indicate that thiophenic structures are generally more thermally stable than other sulfur forms, suggesting they can be formed and persist in high-temperature environments.

Geochemical Biomarker Applications and Thermal Maturation Studies

Trimethyldibenzothiophenes as Thermal Maturity Indicators

The thermal stability of different TMDBT isomers varies, leading to changes in their relative abundances with increasing thermal stress. confex.com This predictable transformation allows for the development of maturity parameters based on the ratios of specific isomers.

With increasing thermal maturity, TMDBT isomers undergo rearrangement to form more thermodynamically stable structures. A proposed thermal maturity ratio is the (2,4,6-TMDBT + 1,4,6-TMDBT)/(3,4,6-TMDBT + 2,6,7-TMDBT) ratio, which has been suggested as applicable in the late gas window. au.dk This is based on the higher sensitivity of the 2,4,6-TMDBT and 1,4,6-TMDBT isomers to high maturity levels. au.dk The isomerization of TMDBTs, similar to that of methyldibenzothiophenes (MDBTs) and dimethyldibenzothiophenes (DMDBTs), provides a useful indicator of thermal maturity from the immature stage through to the wet gas window. confex.com

Table 1: Trimethyldibenzothiophene Isomer Ratios for Thermal Maturity Assessment

| Isomer Ratio | Applicability | Reference |

|---|

The maturation trends observed in TMDBT isomer ratios are often corroborated with other well-established geochemical maturity indicators to ensure reliability. confex.com These include parameters such as the 4-/1-MDBT ratio (MDR), Tmax from Rock-Eval pyrolysis, and vitrinite reflectance (%Ro). confex.comresearchgate.net For instance, the MDR, which is the ratio of 4-MDBT to 1-MDBT, shows a high correlation with the level of thermal maturity. au.dk Similarly, Tmax, the temperature at which the maximum rate of hydrocarbon generation occurs during pyrolysis, is a standard parameter for assessing the maturation stage of source rocks. aapg.org The correlation of TMDBT-based ratios with these established parameters helps to accurately calibrate basin models, especially for sulfur-rich source rocks where traditional indicators may have high uncertainty. confex.com

Table 2: Correlation of TMDBT Ratios with Other Maturity Parameters

| TMDBT-based Parameter | Correlating Parameter | Significance |

|---|---|---|

| TMDBT Isomer Ratios | 4-/1-MDBT (MDR) | Provides a comprehensive assessment of thermal maturity. |

| TMDBT Isomer Ratios | Tmax | Calibrates TMDBT ratios against a standard pyrolysis parameter. |

Indicators of Depositional Environment and Source Facies

The distribution and abundance of TMDBTs are not only influenced by thermal maturity but also by the characteristics of the original organic matter and the depositional environment.

The type of organic matter (kerogen) in source rocks, whether derived from terrestrial or marine sources, significantly influences the composition of sulfur-containing aromatic compounds. confex.com Organosulfur-rich marine source rocks (Type II-S kerogen) are particularly known to generate oils with specific dibenzothiophene (B1670422) distributions. confex.com The initial composition of organic matter, including the presence of sulfur, dictates the subsequent formation of TMDBTs during diagenesis and catagenesis. The relative abundances of different alkylated dibenzothiophenes can reflect the source-specific characteristics of the organic matter. au.dk

The analysis of TMDBT distributions, in conjunction with other biomarkers, can aid in paleoenvironmental reconstruction. frontiersin.orgethnobiology.org The presence and relative abundance of these compounds can provide insights into the redox conditions and salinity of the depositional environment. au.dk For example, the relative concentrations of alkylated dibenzothiophenes are known to reflect the depositional and redox environment. au.dk By studying these molecular fossils, geochemists can infer past environmental conditions, which is a crucial aspect of understanding sedimentary basins. mdpi.commdpi.com

Application in Oil-Source Rock and Oil-Oil Correlation Studies

The unique molecular signature of TMDBTs and other biomarkers in crude oils and source rock extracts makes them powerful tools for correlation studies. grafiati.com These studies are fundamental to establishing a petroleum system, guiding exploration, and defining reservoir compartments. grafiati.com By comparing the distribution patterns of TMDBTs in different oil samples or between an oil and a potential source rock, genetic relationships can be established. researchgate.net This process, known as oil-source rock correlation, helps to identify the origin of hydrocarbons, while oil-oil correlation can delineate reservoir continuity and migration pathways. grafiati.comresearchgate.net The complex mixture of TMDBT isomers provides a detailed fingerprint that can be used for these correlation purposes. researchgate.net

Role in Petroleum Migration Pathway Tracing

The secondary migration of petroleum, the process by which hydrocarbons move from the source rock to a reservoir trap, is a critical element in the formation of oil and gas accumulations. usgs.govlouisiana.gov Understanding the pathways of this migration is essential for successful exploration. Specific chemical compounds within crude oil, known as biomarkers, can serve as molecular tracers to reconstruct these migration routes. Among these, alkylated polycyclic sulfur aromatic hydrocarbons, including trimethyldibenzothiophenes (TMDBTs), have proven to be valuable tools. usgs.gov

The principle behind using isomers of alkyldibenzothiophenes for migration tracing lies in the concept of "geochromatography." As oil migrates through carrier beds, different compounds interact with the mineral surfaces of the rock in varying degrees. Compounds with higher polarity or specific steric configurations may be preferentially adsorbed onto the rock matrix, leading to a fractionation effect along the migration path.

While research often groups various isomers, the behavior of 2,3,7- and 2,3,8-trimethyldibenzothiophene is understood within the context of the broader suite of C3-alkyldibenzothiophenes. usgs.gov These sulfur-containing compounds are relatively stable and can be detected even in light oils and condensates where other markers might be present in concentrations too low for reliable analysis. usgs.gov The relative concentrations of different isomers change as the oil moves further from the source kitchen. Generally, isomers with a more stable thermodynamic profile and less steric hindrance are expected to be enriched in oils that have migrated longer distances.

Research has demonstrated that ratios between different isomers of dimethyl dibenzothiophene (DMDBT) can effectively trace the direction of hydrocarbon charging. researchgate.net For instance, ratios such as (2,6+3,6-DMDBT)/(1,4+1,6-DMDBT) and (2,7+3,7-DMDBT)/(1,4+1,6-DMDBT) have been observed to decrease along the migration pathway, providing clear vectors for oil filling. researchgate.net This principle is extended to trimethyldibenzothiophenes. Although specific ratios focusing solely on the 2,3,7- and 2,3,8- isomers for migration are not commonly cited, their changing concentrations relative to other TMDBT isomers like 2,4,6-TMDBT are analyzed to infer migration patterns. ekb.eg

The effectiveness of these tracers is rooted in the fact that the sulfur atom in the dibenzothiophene nucleus can form weak hydrogen bonds with the surrounding mineral matrix, influencing its retention during migration. researchgate.net By mapping the systematic changes in the ratios of these isomers across a basin, geochemists can delineate the preferred filling pathways and identify potential hydrocarbon accumulations. researchgate.net

Thermal Maturation Studies

Thermal maturity, the extent to which organic matter has been altered by heat during burial, is a key parameter in assessing the petroleum potential of a source rock. nist.gov Isomer ratios of certain aromatic compounds, including trimethyldibenzothiophenes, are powerful indicators of thermal maturity. confex.comnih.gov This is because the relative thermodynamic stabilities of different isomers vary, and with increasing temperature over geological time, less stable isomers convert to more stable forms.

The isomeric changes in TMDBTs make them useful maturity indicators from the immature window all the way to the wet gas window. confex.com They are particularly valuable in evaluating sulfur-rich source rocks (Type II-S kerogen), where traditional maturity indicators like vitrinite reflectance can sometimes provide uncertain results. confex.com In these environments, the sulfur incorporated into the organic matter alters the kinetics of kerogen transformation, allowing oil generation to occur at lower temperatures. confex.com

Several TMDBT isomer ratios have been proposed as effective maturity indicators. For example, based on thermodynamic stability, the ratio of 2,4,6-TMDBT to the sum of (2,4,7-TMDBT + 2,4,8-TMDBT) has been shown to correlate with increasing thermal maturity. ekb.eg Another study proposed the ratio of (2,4,6-TMDBT + 1,4,6-TMDBT) to (3,4,6-TMDBT + 2,6,7-TMDBT) as a new maturity parameter applicable even at high maturity levels in the late gas window. au.dk

The utility of these ratios lies in their systematic change with increasing heat. As maturity progresses, the concentration of more thermodynamically stable isomers, such as 4-methyldibenzothiophene (B47821) (4-MDBT) in the case of methyl-isomers, increases relative to less stable ones. au.dk This same principle applies to the di- and trimethylated forms. The data from these molecular ratios can be calibrated against other maturity parameters like Rock-Eval Tmax to create robust models for predicting the thermal maturity of petroleum systems. researchgate.net

The following table presents data on the concentration of selected trimethyldibenzothiophene isomers found in gas oil fractions from two different Kuwaiti crude oils, illustrating how the distribution of these compounds can vary.

Table 1: Concentration of Selected Trimethyldibenzothiophene Isomers in Gas Oil Fractions

| Compound | Reactivity Category | Eocene (ppm) | Lower Fars (ppm) |

|---|---|---|---|

| 2,4,7-Trimethyl-dibenzothiophene | III | 71.97 | 2.89 |

| 2,4,8-Trimethyl-dibenzothiophene | III | 2.39 | 3.11 |

| 2,4,6-Trimethyl-dibenzothiophene | IV | 141.59 | 28.44 |

Data sourced from reference arabjchem.org. Reactivity category relates to the difficulty of hydrodesulfurization, with Category IV being the most refractory.

Synthetic Approaches to Trimethyldibenzothiophene Isomers

General Methodologies for Substituted Dibenzothiophene (B1670422) Synthesis

The construction of the dibenzothiophene skeleton is the foundational step in synthesizing its substituted derivatives. Several classical and modern methods are employed for this purpose.

One of the most traditional methods involves the reaction of a biphenyl (B1667301) with a sulfur source in the presence of a catalyst. For instance, the parent dibenzothiophene can be synthesized by heating biphenyl with sulfur in the presence of anhydrous aluminum chloride (AlCl₃). chemicalbook.com This approach can be extended to substituted biphenyls to yield substituted dibenzothiophenes, although it may lead to mixtures of isomers depending on the directing effects of the substituents on the biphenyl precursor. Another protocol involves heating diphenyl or phenanthrene (B1679779) with hydrogen sulfide (B99878) (H₂S) over mixed metal oxide catalysts at high temperatures. chemicalbook.com

A more recent and versatile approach involves the intramolecular cyclization of 2-aryl benzenesulfinate (B1229208) esters or related precursors. This method offers greater control and compatibility with various functional groups. A two-step sequence has been developed that begins with a palladium-catalyzed Suzuki cross-coupling reaction between a substituted 2-bromobenzenesulfinic acid ester and a suitable boronic acid. rsc.org The resulting 2-arylbenzenesulfinate ester is then cyclized using an acid anhydride (B1165640), such as trifluoromethanesulfonic anhydride (Tf₂O), to form the corresponding dibenzothiophene S-oxide. rsc.org The S-oxide can then be reduced to the dibenzothiophene if desired.

Table 1: General Synthetic Routes to Dibenzothiophene Core

| Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Biphenyl, Sulfur | AlCl₃, 120°C, 24h | Dibenzothiophene | chemicalbook.com |

Strategies for Regioselective Alkylation and Isomer-Specific Synthesis

Achieving the specific substitution patterns of 2,3,7- or 2,3,8-trimethyldibenzothiophene requires highly regioselective methods for introducing methyl groups either before or after the formation of the dibenzothiophene ring.

Synthesis from Pre-methylated Precursors: The most unambiguous route to a specific isomer is to construct the dibenzothiophene ring from precursors that already contain the methyl groups in the desired positions. Following the two-step methodology described previously, one could synthesize 2,3,7-trimethyldibenzothiophene S-oxide. This would involve the Suzuki coupling of a 2-bromo-4-methylbenzenesulfinic acid ester with a 3,4-dimethylphenylboronic acid. The subsequent acid-catalyzed cyclization would be directed by the sulfinate group to form the desired dibenzothiophene skeleton with the methyl groups locked in the 2, 3, and 7 positions. A similar strategy could be envisioned for the 2,3,8-isomer by starting with a 2-bromo-5-methylbenzenesulfinic acid ester. A 2,4,7-trimethyl-substituted dibenzothiophene S-oxide has been successfully prepared using this general approach. rsc.org

Post-synthesis Alkylation: Alternatively, methyl groups can be introduced onto a pre-existing dibenzothiophene core. Direct Friedel-Crafts alkylation is often of limited use for producing specific isomers due to the formation of product mixtures. Therefore, more controlled methods are necessary.

One powerful technique is directed ortho-metalation, typically involving lithiation. The positions adjacent to the sulfur atom (4 and 6) are acidic and can be deprotonated using a strong base like n-butyllithium (n-BuLi). The resulting lithiated species can then be quenched with an electrophile, such as methyl iodide, to install a methyl group. For example, lithiation of dibenzothiophene followed by reaction with an electrophile is a known method for producing 4-substituted derivatives. consensus.app This can be extended to already substituted systems. The lithiation of 4-methyldibenzothiophene (B47821) has been studied, revealing competition between lithiation at the 6-position and at the α-carbon of the 4-methyl group. consensus.app By carefully controlling reaction conditions, selective functionalization can be achieved. This strategy allows for the stepwise construction of polysubstituted dibenzothiophenes. consensus.appillinois.edu

Table 2: Regioselective Functionalization Examples

| Substrate | Reagents & Conditions | Major Product(s) | Strategy | Reference |

|---|

Novel Synthetic Routes for Trimethyldibenzothiophene Derivatives

Recent advancements in synthetic methodology offer novel and more efficient pathways to functionalized thiophene-based heterocycles, which can be applied to the synthesis of trimethyldibenzothiophene derivatives.

A significant development is the use of benzothiophene (B83047) S-oxides as precursors for regioselective C3-functionalization via an interrupted Pummerer reaction. nih.govresearchgate.net While demonstrated on the simpler benzothiophene core, this strategy represents a novel approach to achieving regioselectivity that is often challenging with traditional methods. In this metal-free process, the S-oxide is activated, and a coupling partner is delivered specifically to the C3 position. nih.gov Adapting this concept to the dibenzothiophene S-oxide framework could provide a novel route for introducing substituents at the 1, 2, or 3 positions with high control, depending on the initial substitution of the dibenzothiophene S-oxide precursor.

The palladium-catalyzed, two-step synthesis of dibenzothiophene S-oxides from sulfinate esters also represents a modern and highly adaptable route. rsc.org Its novelty lies in the mild reaction conditions and the ability to construct complex, unsymmetrical derivatives by simply changing the coupling partners (the bromobenzenesulfinate and the boronic acid). This method's efficiency in producing a 2,4,7-trimethyl-substituted derivative highlights its potential as a state-of-the-art route for accessing specific isomers like 2,3,7- and 2,3,8-trimethyldibenzothiophene. rsc.org

Gold-catalyzed reactions have also emerged for the C3-functionalization of benzothiophene S-oxides, providing another modern, regioselective tool. acs.org This oxyarylation reaction between alkynes and S-oxides demonstrates the ongoing development of novel catalytic systems to address challenges in the selective synthesis of substituted thiophene-containing aromatic systems.

Catalytic Transformations and Desulfurization Processes

Oxidative Desulfurization (ODS) of Trimethyldibenzothiophenes

Oxidative desulfurization (ODS) is an alternative or complementary technology to the conventional hydrodesulfurization (HDS) process. ODS involves the oxidation of sulfur compounds to their corresponding sulfoxides and sulfones, which are more polar and can be easily removed by extraction or adsorption. This process typically operates under milder conditions of temperature and pressure compared to HDS.

The ODS of refractory sulfur compounds like alkylated dibenzothiophenes is facilitated by various catalytic systems. While specific studies on 2,3,7-/2,3,8-TMDbt are limited, the reactivity of these compounds can be inferred from studies on similar molecules like dibenzothiophene (B1670422) (DBT) and its other alkylated derivatives.

The reaction mechanism in ODS generally involves the catalytic generation of highly reactive oxidizing species from an oxidant, such as hydrogen peroxide (H₂O₂) or molecular oxygen. These species attack the electron-rich sulfur atom in the dibenzothiophene molecule. The sulfur is first oxidized to a sulfoxide (B87167) and subsequently to a sulfone. rsc.orgrsc.org This increase in polarity is the key to the subsequent separation step.

Commonly employed catalytic systems include:

Polyoxometalates (POMs) : Anderson-type POMs, such as [(C₁₈H₃₇)₂N(CH₃)₂]₅[IMo₆O₂₄], have been shown to effectively catalyze the aerobic oxidation of DBT and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT). rsc.org The reactivity of sulfur compounds in these systems is influenced by electron density and steric hindrance, following the order: 4,6-DMDBT > DBT > benzothiophene (B83047) (BT). rsc.orgcapes.gov.br

Heteropolyanion-Substituted Hydrotalcites : Materials like MgAl-PMo₁₂ have demonstrated high efficacy, achieving nearly 100% conversion of DBT at mild conditions (60 °C and atmospheric pressure) using H₂O₂ as the oxidant. nih.gov The oxidation reactivity is governed by both electron density and spatial steric hindrance. nih.gov

Supported Nanocatalysts : Keplerate nanoball iso-polyoxomolybdate {Mo₁₃₂} supported on activated carbon is another effective catalyst for DBT oxidation, using H₂O₂ as the oxidant at room temperature. rsc.org

Metal Oxides on Layered Double Hydroxides : Composites such as Mg/Al-TiO₂ and Mg/Al-ZnO have been successfully used for the catalytic oxidative desulfurization of DBT, showing high conversion rates. nih.gov

The general mechanism for a catalyst (Cat) and an oxidant (e.g., H₂O₂) can be summarized as:

Activation of Oxidant: Cat + H₂O₂ → Cat-OOH (activated complex)

First Oxidation: TMDbt + Cat-OOH → TMDbtO (sulfoxide) + Cat + H₂O

Second Oxidation: TMDbtO + Cat-OOH → TMDbtO₂ (sulfone) + Cat + H₂O

The resulting sulfones are then removed from the fuel phase via solvent extraction or adsorption.

The efficiency of ODS is highly dependent on the catalytic system, the specific sulfur compound, and the reaction conditions. While data specifically for 2,3,7-/2,3,8-TMDbt is not prevalent, studies on analogous refractory compounds provide insight into the potential effectiveness of these methods. The presence and position of alkyl groups on the dibenzothiophene rings significantly impact reactivity.

Research has shown that the conversion of refractory sulfur compounds can be very high under optimized ODS conditions. For instance, using a manganese-based catalyst (3Mn(NO₃)₂/Al₂O₃), a conversion of 90.2% for 4,6-DMDBT and 98.5% for DBT was achieved. researchgate.net In another study using heteropolyanion-substituted hydrotalcites, DBT conversion reached nearly 100%. nih.gov

The table below summarizes the performance of various ODS catalysts on different dibenzothiophene derivatives.

| Catalyst System | Sulfur Compound | Oxidant | Temperature (°C) | Conversion (%) | Source(s) |

| MgAl-PMo₁₂ | Dibenzothiophene (DBT) | H₂O₂ | 60 | ~100 | nih.gov |

| Mg/Al-TiO₂ | Dibenzothiophene (DBT) | H₂O₂ | Not Specified | 99.50 | nih.gov |

| Mg/Al-ZnO | Dibenzothiophene (DBT) | H₂O₂ | Not Specified | 99.34 | nih.gov |

| {Mo₁₃₂}/Activated Carbon | Dibenzothiophene (DBT) | H₂O₂ | Room Temp. | >99.5 | rsc.org |

| 3Mn(NO₃)₂/Al₂O₃ | 4,6-DMDBT | Not Specified | 500 (calcination) | 90.2 | researchgate.net |

| 3Mn(NO₃)₂/Al₂O₃ | Dibenzothiophene (DBT) | Not Specified | 500 (calcination) | 98.5 | researchgate.net |

Hydrodesulfurization (HDS) Modeling and Reactivity

Hydrodesulfurization (HDS) is the conventional process used in refineries to remove sulfur from petroleum fractions. It involves a catalytic reaction with hydrogen at high temperatures and pressures. For sterically hindered compounds like trimethyldibenzothiophenes, HDS is particularly challenging.

The reactivity of dibenzothiophenes in HDS is primarily dictated by steric and electronic factors that influence the accessibility and cleavage of the carbon-sulfur (C-S) bonds.

Steric Effects : The alkyl groups in compounds like 2,3,7- and 2,3,8-TMDbt create steric hindrance around the sulfur atom. This hindrance makes it difficult for the sulfur atom to directly interact with the active sites on the HDS catalyst surface. For instance, 4,6-DMDBT is notoriously difficult to desulfurize because the two methyl groups shield the sulfur atom, hindering the direct desulfurization (DDS) pathway. nih.gov While the methyl groups in 2,3,7- and 2,3,8-TMDbt are not in the same shielding positions as in 4,6-DMDBT, they still influence the molecule's adsorption geometry on the catalyst surface. Studies on 1,3,7-trimethyldibenzothiophene showed unselective insertion into either C-S bond, indicating complex steric interactions. researchgate.net

HDS of alkylated DBTs proceeds via two main pathways:

Direct Desulfurization (DDS) : Involves the direct hydrogenolysis of the C-S bonds. This pathway is often hindered for alkylated DBTs.

Hydrogenation (HYD) : Involves the initial hydrogenation of one of the aromatic rings of the DBT molecule, which weakens the C-S bonds and facilitates their subsequent cleavage. uu.nlresearchgate.net For sterically hindered compounds, the HYD pathway is often dominant.

While industrial HDS uses heterogeneous catalysts, homogeneous catalytic models provide valuable insights into the fundamental steps of C-S bond activation and cleavage. These models use soluble organometallic complexes to mimic the interactions occurring on the surface of a heterogeneous catalyst.

Studies have shown that homogeneous nickel and platinum complexes can desulfurize alkylated dibenzothiophenes in solution. researchgate.net The process often proceeds through well-characterized transition-metal insertion into a C-S bond. researchgate.netresearchgate.net For example, coordinating a Mn(CO)₃⁺ group to one of the carbocyclic rings of a sterically congested thiophene (B33073) can activate a C-S bond for regiospecific insertion by a platinum complex. researchgate.net

Furthermore, ruthenium complexes have been investigated as catalyst precursors for the homogeneous hydrogenolysis of benzothiophene, demonstrating activity in hydrogenating the thiophenic ring to produce intermediates like 2,3-dihydrobenzothiophene. researchgate.net These model studies are crucial for understanding reaction mechanisms and designing more effective heterogeneous catalysts for deep HDS.

Adsorptive Desulfurization Studies

Adsorptive desulfurization (ADS) is a promising technology for achieving ultra-low sulfur levels in fuels at ambient or near-ambient conditions. nih.gov It relies on the selective adsorption of sulfur compounds onto the surface of a porous adsorbent.

Research has specifically addressed the adsorptive removal of 2,3,7-trimethyldibenzothiophene (referred to as 2,3,7-TMBT in the study) from jet fuel. utoronto.ca In this study, K-exchanged NiY zeolites were developed and tested as adsorbents. The results indicated that the breakthrough capacity and volume for sulfur removal were dependent on the nickel loading of the zeolite. An adsorbent with 30 wt.% Ni loading (HYNi30IWI) showed the highest sulfur adsorption capacity of approximately 5 mg of sulfur per gram of adsorbent. utoronto.ca This demonstrates that zeolitic materials can be tailored for the selective removal of specific refractory sulfur compounds like trimethyldibenzothiophenes.

A variety of other adsorbent materials have been explored for the removal of dibenzothiophene and its derivatives, including:

Activated carbons researchgate.netelsevierpure.com

Metal-Organic Frameworks (MOFs) researchgate.net

CeO₂-TiO₂ mixed oxides psu.edu

Modified bentonite (B74815) clays (B1170129) researchgate.net

The effectiveness of these materials often depends on factors like surface area, pore size, and the presence of specific active sites (e.g., metal ions) that can interact with the sulfur atom in the thiophenic compounds. researchgate.netnih.gov

The table below presents data on the adsorption capacity of various adsorbents for dibenzothiophene and its derivatives.

| Adsorbent | Sulfur Compound | Adsorption Capacity (mg/g) | Source(s) |

| K-exchanged NiY Zeolite (HYNi30IWI) | Sulfur from Jet Fuel (incl. 2,3,7-TMDbt) | ~5 (mg S/g) | utoronto.ca |

| Ionic Liquid-Modified Carbon | Benzothiophene | 238 | nih.govresearchgate.net |

| Sewage Sludge-Derived Activated Carbon | Dibenzothiophene | 14.12 | elsevierpure.com |

| Hybrid AC/MMO | Dibenzothiophene | 23.8 (mg S/g) | researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds, including trimethyldibenzothiophene isomers. niscpr.res.inresearchgate.net This method combines the superior separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry, allowing for the identification and quantification of individual compounds within a complex mixture. researchgate.netsigmaaldrich.com In the analysis of fossil fuels and environmental extracts, GC-MS is instrumental in identifying and quantifying PASHs like dibenzothiophene (B1670422) and its methylated derivatives. niscpr.res.in

The electron ionization (EI) mass spectra of trimethyldibenzothiophene isomers are expected to show a prominent molecular ion peak (M+) at a mass-to-charge ratio (m/z) corresponding to their molecular weight (226.34 g/mol ). The fragmentation pattern, which involves the loss of methyl groups (CH3) and other fragments, provides structural information that aids in the tentative identification of the compound class. However, since isomers often produce very similar mass spectra, chromatographic separation is crucial for unambiguous identification.

Due to the co-elution of numerous isomers of alkylated PASHs in complex samples, relying solely on mass spectra for identification is often insufficient. epa.gov Retention indices (RI) provide a more reliable method for isomer differentiation by normalizing the retention time of an analyte to that of n-alkane standards run under the same chromatographic conditions. acs.orgnih.gov The retention index is dependent on the analyte's structure and its interaction with the stationary phase of the GC column. acs.org Different isomers, such as 2,3,7- and 2,3,8-trimethyldibenzothiophene, will exhibit distinct retention indices on a given stationary phase, allowing for their differentiation.

The use of different stationary phases (e.g., a non-polar and a polar column) can further enhance the separation and confidence in identification, as the elution order of isomers can change with column polarity. epa.gov For instance, the NIST Chemistry WebBook provides retention index data for various compounds on different columns, which is an invaluable resource for identification. rsc.org While specific retention indices for 2,3,7- and 2,3,8-trimethyldibenzothiophene are not always readily available in all public databases, studies on related compounds demonstrate the utility of this approach. For example, a study on methyldibenzothiophene isomers highlighted the importance of retention time in distinguishing between the different forms. sigmaaldrich.com

Table 1: Illustrative Retention Indices of Related PASH Compounds on Different GC Stationary Phases

| Compound | Stationary Phase | Retention Index |

| Dibenzothiophene | DB-5 (non-polar) | 203.7 |

| 4-Methyldibenzothiophene (B47821) | DB-5 (non-polar) | 215.1 |

| 2,8-Dimethyldibenzothiophene | DB-5 (non-polar) | 226.8 |

| Dibenzothiophene | Polydimethylsiloxane | 1996 |

| 4-Methyldibenzothiophene | Polydimethylsiloxane | 2110 |

This table is for illustrative purposes, showing the principle of using retention indices for PASH identification. Specific, experimentally determined retention indices for 2,3,7- and 2,3,8-trimethyldibenzothiophene would be required for definitive identification.

For accurate quantification of trimethyldibenzothiophenes by GC-MS, the use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should have similar chemical and physical properties to the analytes but be distinguishable by the mass spectrometer. Deuterated analogues of the target compounds are often the preferred choice.

For the quantification of the thiophene (B33073) compound class in matrices like oils and sediments, deuterated dibenzothiophene (DBT-d8) has been identified as an optimal internal standard. niscpr.res.in By adding a known amount of DBT-d8 to each sample prior to analysis, the response of the target trimethyldibenzothiophene isomers can be normalized to the response of the internal standard. This allows for the calculation of the concentration of each isomer based on a calibration curve generated from standards containing known concentrations of the analytes and the internal standard. niscpr.res.in

Two-Dimensional Gas Chromatography (GCxGC-FID) for Enhanced Separation

Complex samples like petroleum fractions contain a vast number of structurally similar compounds, leading to significant co-elution in one-dimensional GC analysis. sigmaaldrich.com Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by providing a much higher peak capacity and enhanced separation power. researchgate.netsigmaaldrich.com In a GCxGC system, the effluent from a primary analytical column is subjected to further separation on a second, shorter column with a different stationary phase, before detection.

When coupled with a Flame Ionization Detector (FID), GCxGC-FID is a robust technique for the quantitative analysis of hydrocarbon classes, including sulfur-containing compounds in diesel and other petroleum products. nist.govutak.com The structured nature of GCxGC chromatograms, where compounds of a similar class elute in distinct regions of the two-dimensional plot, greatly facilitates the identification of compound groups, such as alkylated dibenzothiophenes. researchgate.net This enhanced separation is critical for resolving isomeric trimethyldibenzothiophenes from each other and from other interfering compounds in the matrix. While specific studies detailing the GCxGC-FID separation of 2,3,7- and 2,3,8-trimethyldibenzothiophene are not abundant, the technique's proven ability to separate complex mixtures of PASHs indicates its high potential for this application. sigmaaldrich.comacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HR-MS)

While GC-MS is a powerful tool, some PASHs may be too large or not volatile enough for efficient gas chromatographic analysis. Liquid chromatography (LC) provides an alternative separation mechanism that can be particularly useful for higher molecular weight or more polar compounds. acs.orgdguv.de When coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HR-MS), LC offers a highly selective and sensitive analytical approach.

LC-MS/MS methods have been developed for the determination of various polycyclic aromatic compounds. acs.org For isomeric compounds that may not be fully separated by LC, MS/MS can provide an additional dimension of separation by monitoring specific precursor-to-product ion transitions, which can be unique for different isomers. europa.eunpl.co.uk This technique enhances the specificity and can overcome challenges posed by isobaric interferences.

High-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound from its exact mass. sigmaaldrich.com This capability is invaluable for the molecular-level analysis of complex mixtures containing PASHs. nist.gov

By using HR-MS, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in petroleum analysis. For example, a hydrocarbon and a sulfur-containing compound might have the same integer mass, but their exact masses will differ due to the different atomic masses of carbon, hydrogen, and sulfur. This allows for the confident identification of sulfur-containing compounds like trimethyldibenzothiophenes in a complex hydrocarbon matrix. sigmaaldrich.com Gas chromatography coupled to a high-resolution time-of-flight mass spectrometer (GC-HR-TOF-MS) is a particularly powerful combination for the comprehensive characterization of PASHs in environmental and fossil fuel samples. niscpr.res.in

Interlaboratory Comparison Studies and Quality Assurance/Quality Control (QA/QC)

The analysis of trace environmental contaminants like PASHs requires rigorous quality assurance and quality control (QA/QC) procedures to ensure the accuracy, reliability, and comparability of data. researchgate.netutak.com Key components of a robust QA/QC program include the use of certified reference materials, participation in interlaboratory comparison studies, and adherence to established analytical protocols. food-safety.comizsvenezie.com

Institutions like the National Institute of Standards and Technology (NIST) develop Standard Reference Materials (SRMs) for a variety of matrices, such as diesel particulate matter and marine sediment, which contain certified concentrations of polycyclic aromatic compounds, including some PASHs. nist.govresearchgate.net These SRMs are crucial for method validation and for ensuring the accuracy of analytical measurements. acs.orgnih.gov For example, SRM 1597a (coal tar) and SRM 1582 (petroleum crude oil) have been used for the quantification of various PASHs, including trimethyl-substituted dibenzothiophene isomers. acs.orgnih.gov

Table 2: Key QA/QC Measures in the Analysis of Trimethyldibenzothiophenes

| QA/QC Measure | Purpose | Example/Implementation |

| Method Blank | To monitor for contamination during sample preparation and analysis. | A sample containing no analyte that is processed and analyzed in the same manner as the field samples. |

| Certified Reference Material (CRM) | To assess the accuracy and precision of the analytical method. | Analysis of NIST SRMs containing known concentrations of PASHs (e.g., SRM 1597a). acs.orgnih.gov |

| Internal Standard | To correct for variations in instrument response and sample recovery. | Addition of a known amount of a deuterated compound, such as DBT-d8, to all samples and standards. niscpr.res.in |

| Matrix Spike/Matrix Spike Duplicate | To evaluate the effect of the sample matrix on the analytical method. | Spiking a sample with a known amount of the target analytes and calculating the recovery. |

| Interlaboratory Comparison/Proficiency Test | To assess the performance of the laboratory against other laboratories. | Participation in PT schemes for PAHs or related compounds in environmental or fuel matrices. dguv.deeuropa.eunpl.co.ukrsc.org |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, rooted in solving the Schrödinger equation, are employed to determine the electronic properties of a molecule. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to calculate descriptors that govern a molecule's reactivity. nih.gov For 2,3,7- and 2,3,8-TMD, such calculations would focus on:

Molecular Orbitals: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

Electron Density and Electrostatic Potential: Mapping the electron density distribution reveals the electron-rich and electron-poor regions of the molecules. Electrostatic potential maps highlight areas susceptible to electrophilic or nucleophilic attack, providing clues about how these isomers might interact with other chemical species. youtube.com

Atomic Charges: Calculating the partial charges on each atom helps in understanding the polarity and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations compute the movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.gov These simulations are invaluable for:

Conformational Analysis: Although the core dibenzothiophene (B1670422) structure is rigid, the methyl groups have rotational freedom. MD simulations can explore the preferred orientations (conformations) of these groups and the energy barriers between them.

Intermolecular Interactions: By simulating the TMD isomers in different environments (e.g., water, solvents, or near a catalyst surface), MD can reveal how they interact with surrounding molecules. This is crucial for understanding solubility, aggregation, and binding to biological targets or catalyst sites. nih.govnih.gov

Thermodynamic Properties: From the simulation trajectories, it is possible to calculate thermodynamic properties such as binding free energy, which quantifies the strength of interaction between the molecule and a target. nih.gov

Despite the broad applicability of MD simulations, specific studies focusing on the conformational ensembles or interaction dynamics of 2,3,7- and 2,3,8-trimethyldibenzothiophene have not been identified in the available research.

Modeling of Reaction Mechanisms in Catalysis and Biodegradation

Computational modeling is instrumental in deciphering the complex, multi-step reaction pathways involved in catalysis and biodegradation.

Catalysis (Hydrodesulfurization - HDS): Alkylated dibenzothiophenes are notoriously difficult to desulfurize. Modeling the HDS reaction on catalysts like MoS₂ can elucidate the preferred reaction pathways. osti.goviaea.org The two main routes are direct desulfurization (DDS), where the C-S bond is broken directly, and hydrogenation (HYD), where one of the aromatic rings is first saturated. osti.govresearchgate.net Computational models can calculate the activation energies for each step, identify rate-limiting steps, and explain how methyl group positioning in isomers like 2,3,7- and 2,3,8-TMD sterically hinders the molecule's approach to the catalyst active sites. While models for the parent dibenzothiophene exist, specific kinetic and thermodynamic data for the HDS of these trimethylated isomers are not detailed in the surveyed literature. scirp.orgcapes.gov.br

Biodegradation: Predicting how microorganisms might break down these compounds is crucial for environmental risk assessment. Computational frameworks can predict potential biodegradation pathways by applying known enzymatic reaction rules to the target molecule. nih.govomicsonline.org For dibenzothiophene, known pathways involve initial dioxygenation, which can lead to either sulfur removal (desulfurization) or ring cleavage. ethz.chnih.gov The position of methyl groups would significantly influence which enzymes can act on the molecule and the subsequent metabolic products. However, specific modeled biodegradation pathways for 2,3,7- and 2,3,8-TMD are not available.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR models establish a mathematical correlation between a molecule's chemical structure and its biological activity or a specific property like toxicity. nih.gov These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

For compounds like 2,3,7- and 2,3,8-TMD, QSAR models could be developed to predict:

Toxicity: Predicting toxicity to aquatic organisms or other species based on descriptors like hydrophobicity (logP), electronic properties (e.g., HOMO/LUMO energies), and molecular size. nih.gov

Reactivity: Correlating structural features with reactivity in processes like HDS.

Biodegradability: Predicting the likelihood of a compound being biodegradable.

A QSAR model's predictive power depends on a training set of compounds with known activities. nih.govnih.gov While QSAR studies have been conducted for various aromatic hydrocarbons and other compounds, specific models developed for or including 2,3,7- and 2,3,8-trimethyldibenzothiophene were not found in the reviewed literature. nih.govelsevierpure.com

Predictive Models for Environmental Fate and Behavior

Multimedia environmental fate models are used to predict how a chemical will be distributed and persist in the environment. researchgate.netresearchgate.net These models divide the environment into compartments (air, water, soil, sediment) and use the chemical's properties to simulate its movement and degradation. mdpi.comcefic-lri.org

Key parameters used in these models, which could be estimated using computational methods for 2,3,7- and 2,3,8-TMD, include:

Partition Coefficients: (e.g., Octanol-water partition coefficient, Kow) which indicates the tendency to bioaccumulate.

Vapor Pressure and Water Solubility: Which determine distribution between air and water.

Degradation Half-lives: Estimations of how long the compound persists in different compartments.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Specific Isomers

The study of 2,3,7- and 2,3,8-TMDBT is currently hampered by a lack of commercially available, pure analytical standards. Much of the existing research relies on the identification of these compounds within complex mixtures from crude oil. The development of novel, regioselective synthetic routes to produce specific TMDBT isomers is a critical future research direction.

Current synthetic methods reported in the literature for alkylated dibenzothiophenes often result in mixtures of isomers, which are difficult and costly to separate. Future research will need to focus on multi-step synthetic strategies that allow for the precise placement of methyl groups on the dibenzothiophene (B1670422) core. Potential approaches could involve:

Directed Ortho-Metalation: Utilizing directing groups to achieve specific lithiation and subsequent methylation at desired positions.

Cross-Coupling Reactions: Employing modern cross-coupling methodologies like Suzuki or Stille coupling to build the aromatic core with pre-installed methyl groups.

Cyclization of Substituted Precursors: Designing and synthesizing substituted biphenyl (B1667301) or diphenyl sulfide (B99878) precursors that cyclize in a controlled manner to yield the target isomer.

Achieving isomer-specific synthesis will be a significant breakthrough, enabling more accurate calibration for analytical studies and providing pure substrates for bioremediation and catalysis research. This will allow scientists to definitively correlate molecular structure with properties and reactivity, such as the differential desulfurization rates observed for various alkylated DBTs. nih.govtue.nl

Enhanced Bioremediation Strategies with Omics Technologies

Bioremediation offers a sustainable approach to remove sulfur compounds from petroleum products. However, alkylated dibenzothiophenes, particularly those with methyl groups in sterically hindering positions like the 2, 3, 7, and 8 positions, are highly resistant to microbial degradation. Future research is geared towards using "omics" technologies to overcome these challenges.

Organisms like Rhodococcus erythropolis have demonstrated the ability to desulfurize dibenzothiophene (DBT) and its alkylated derivatives via the 4S pathway, which specifically cleaves the C-S bond. nih.gov However, the efficiency of this process is significantly lower for highly alkylated isomers. Omics technologies provide the tools to understand and engineer these microbial systems for enhanced performance.

| Omics Technology | Application in TMDBT Bioremediation | Research Objective |

| Genomics | Sequencing the genomes of sulfur-degrading microbes to identify all genes involved in the desulfurization pathway (the dsz operon) and its regulation. | Discover novel enzymes with higher activity towards sterically hindered substrates like TMDBT. |

| Transcriptomics | Analyzing the RNA expression profile of microbes when exposed to TMDBTs to understand which genes are activated or repressed. | Optimize culture conditions and genetic modifications to ensure the consistent and high-level expression of key desulfurization enzymes. |

| Proteomics | Identifying and quantifying the full suite of proteins present in the microbes under specific conditions to see the enzymatic machinery in action. | Understand post-translational modifications and enzyme stability, which are crucial for developing robust biocatalysts. |

| Metabolomics | Tracking the small-molecule metabolites produced during the degradation of TMDBTs to map the biochemical pathway and identify any inhibitory byproducts. | Confirm the degradation pathway and identify potential bottlenecks or toxic intermediates that could stall the bioremediation process. |

By integrating these omics approaches, researchers can develop a comprehensive, systems-biology understanding of TMDBT metabolism. ekb.eg This knowledge will guide the rational design of genetically engineered microorganisms with superior capabilities for desulfurizing the most recalcitrant sulfur compounds found in fossil fuels.

Advanced Catalytic Systems for Ultra-Deep Desulfurization

The removal of sulfur from transportation fuels, known as hydrodesulfurization (HDS), is a cornerstone of the modern petroleum refining industry. The most challenging sulfur compounds to remove are the sterically hindered alkylated dibenzothiophenes, including 2,3,7- and 2,3,8-TMDBT. The methyl groups adjacent to the sulfur atom block the active sites on conventional Co-Mo/Al₂O₃ or Ni-Mo/Al₂O₃ catalysts. tue.nl

Future research is focused on creating advanced catalytic systems that can overcome these limitations. Key areas of development include:

Novel Active Phases: Moving beyond traditional Co-Mo-S structures to more active formulations. For instance, "NEBULA" and "Celestia" catalysts represent a new generation with significantly higher HDS activity. researchgate.net These catalysts may feature different promoter metals or morphologies that are less susceptible to steric hindrance.

Engineered Support Materials: Replacing or modifying the traditional γ-alumina support with materials that have improved properties, such as hierarchical pore structures for better reactant access, or different surface chemistry to promote more effective hydrogenation pathways for sulfur removal.

Bimetallic and Trimetallic Catalysts: Combining the features of different metals, such as in Ni-Co-Mo catalysts, to create synergistic effects that enhance the removal of refractory sulfur compounds. mdpi.com

Hydrogenation/Desulfurization Balance: Research indicates that reactants with methyl groups in the 4 and 6 positions may undergo more hydrogenation before sulfur removal. tue.nl Future catalysts will be designed to precisely control the balance between direct desulfurization and hydrogenation pathways to most effectively remove all types of sulfur compounds.

The goal is to develop robust catalysts that can achieve ultra-deep desulfurization (to levels below 10 ppm sulfur) under milder operating conditions, reducing the energy intensity and cost of producing clean fuels.

Refinement of Geochemical Biomarker Proxies for Complex Geological Systems

In petroleum geochemistry, the distribution and relative abundance of certain molecules, known as biomarkers, provide invaluable information about the source, thermal maturity, and migration history of crude oils. Alkylated dibenzothiophenes have emerged as powerful molecular markers, particularly for assessing the maturity of oils generated from sulfur-rich source rocks. tsijournals.combohrium.com

The relative concentrations of different TMDBT isomers change predictably with increasing thermal stress. This is because some isomers are more thermodynamically stable than others. As a source rock and the oil it generates are buried deeper and heated, the less stable isomers convert to more stable ones. Researchers have proposed specific TMDBT isomer ratios as effective maturity indicators. ekb.egau.dk For example, one proposed ratio for high-maturity samples is (2,4,6-TMDBT + 1,4,6-TMDBT) / (3,4,6-TMDBT + 2,6,7-TMDBT). au.dk

Future research in this area will focus on:

Validation in Diverse Basins: Applying these new TMDBT-based maturity parameters to a wider range of geological settings to confirm their reliability and establish precise correlations with other maturity indicators like vitrinite reflectance.

Improving Analytical Resolution: Developing more advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry, to accurately separate and quantify the complex mixture of TMDBT isomers in crude oils.

Investigating Lithology and Source Effects: Systematically studying how the original organic matter type and the lithology of the source rock (e.g., carbonate vs. shale) influence the initial distribution of TMDBT isomers, which is critical for the accurate interpretation of maturity data. ekb.eg

Modeling Isomerization Kinetics: Developing kinetic models that describe the conversion rates between different isomers, which could allow for more quantitative predictions of thermal history.

Refining these TMDBT-based proxies will provide petroleum geochemists with more robust tools to assess high-maturity petroleum systems, aiding in exploration for oil and gas in deeply buried reservoirs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,7-/2,3,8-trimethyldibenzothiophene, and how do reaction conditions influence yield?

- Methodology : The Fiesselmann thiophene synthesis is a key approach for constructing fused thiophene derivatives. For example, brominated intermediates (e.g., 3-bromobenzo[b]thiophene) can undergo cross-coupling reactions with methyl-group precursors. Optimizing catalysts (e.g., Pd(PPh₃)₂Cl₂) and solvents (e.g., THF) is critical for regioselectivity and yield . Comparative studies of alkylation reactions (e.g., using methyl iodide or dimethyl sulfate) reveal temperature and base selection (e.g., KOH vs. NaH) significantly affect methylation efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing methyl-substituted dibenzothiophenes?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming methyl group positions. For instance, in thieno[3,2-b]thiophene derivatives, methyl protons resonate at δ 2.1–2.5 ppm, with splitting patterns indicating proximity to sulfur atoms . Mass spectrometry (GC-MS or HRMS) provides molecular weight validation, while NIST Chemistry WebBook data (IR, UV-Vis spectra) offers reference benchmarks for structural confirmation .

Q. How do methyl group positions influence the electronic properties of dibenzothiophenes?

- Methodology : Electron-donating methyl groups alter HOMO/LUMO levels, as shown in cyclic voltammetry studies. For example, 2,3-dimethyl substitution increases π-electron density in the thiophene ring, enhancing charge-carrier mobility in organic semiconductors. Comparative DFT calculations for 2,3,7- vs. 2,3,8-isomers predict differences in bandgap (~0.1–0.3 eV) due to steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for methyl-substituted dibenzothiophenes?

- Methodology : Systematic meta-analysis of literature protocols is critical. For example, discrepancies in yields (e.g., 40–75% for Fiesselmann synthesis) may arise from trace moisture sensitivity or catalyst purity. Replicating reactions under inert atmospheres (Ar/N₂) and using freshly distilled solvents can mitigate variability. Cross-referencing Beilstein entries for historical preparation methods provides additional validation .

Q. What advanced analytical strategies differentiate 2,3,7- and 2,3,8-trimethyldibenzothiophene isomers?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) unambiguously assigns methyl positions via bond-length and angle analysis. For amorphous samples, NOESY NMR can detect through-space interactions between methyl protons and adjacent aromatic protons. High-resolution tandem MS (MS/MS) with collision-induced dissociation (CID) distinguishes isomers based on fragmentation patterns .

Q. How do computational models predict the optoelectronic behavior of methyl-substituted dibenzothiophenes?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets models electronic transitions and charge transport. For example, simulations of 2,3,7-trimethyldibenzothiophene show enhanced hole mobility due to planar molecular geometry, whereas 2,3,8-substitution introduces torsional strain, reducing conjugation . Time-dependent DFT (TD-DFT) further correlates calculated UV spectra with experimental data .

Q. What strategies improve the environmental stability of dibenzothiophene-based organic semiconductors?

- Methodology : Incorporating electron-withdrawing substituents (e.g., fluorine) alongside methyl groups mitigates oxidation. Accelerated aging tests under UV/visible light and humidity (e.g., 85°C/85% RH) evaluate stability. Encapsulation with PMMA or parylene layers reduces degradation rates by 50–70%, as measured via AFM and conductivity studies .

Q. How can isotopic labeling (e.g., deuterated methyl groups) aid in metabolic or environmental tracking studies?

- Methodology : Synthesizing deuterated analogs (e.g., 2,3,7-trimethyl-d₃-dibenzothiophene) via H/D exchange with D₂O and Pd/C enables tracing in biodegradation assays. LC-MS/MS with selected reaction monitoring (SRM) quantifies deuterated metabolites in environmental matrices (e.g., soil, water), with detection limits <1 ppb .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.